2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

c-Met kinase inhibition Kinase selectivity profiling ATP-competitive inhibitor

This 2,3-dimethoxy-para-phenyl-pyridazinyl-benzamide (CAS: 921795-72-4) is a functionally unique kinase inhibitor scaffold. Its 2,3-dimethoxy orientation and para linker are essential for accurate c-Met hinge binding; meta-isomers (e.g., CAS: 921795-35-9) and alternative dimethoxy positions do not replicate its selectivity fingerprint. Intermediate c-Met potency (Ki=188 nM) makes it a precise reference compound for broad kinase selectivity profiling that avoids the masking effects of sub-nanomolar inhibitors. CROs use the pure para-standard to develop regioisomer-selective HPLC/LC-MS methods, ensuring isomeric purity >98%—a critical step for batch-to-batch validation and avoiding off-target activity from mis-specified generic sourcing.

Molecular Formula C20H19N3O5S
Molecular Weight 413.45
CAS No. 921795-72-4
Cat. No. B2372208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
CAS921795-72-4
Molecular FormulaC20H19N3O5S
Molecular Weight413.45
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C20H19N3O5S/c1-27-17-6-4-5-15(19(17)28-2)20(24)21-14-9-7-13(8-10-14)16-11-12-18(23-22-16)29(3,25)26/h4-12H,1-3H3,(H,21,24)
InChIKeyRJBPJROVRVYEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921795-72-4): A Pyridazinyl-Benzamide Kinase Inhibitor Chemotype for Preclinical Procurement


2,3-Dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921795-72-4) is a synthetic small-molecule kinase inhibitor belonging to the pyridazinyl-benzamide chemotype. It features a 2,3-dimethoxybenzamide moiety linked via a para-phenyl spacer to a 6-(methylsulfonyl)pyridazine ring. This scaffold is structurally related to known ATP-competitive inhibitors of receptor tyrosine kinases, particularly c-Met and VEGFR2, where the methylsulfonyl group serves as a key hydrogen-bond acceptor in the kinase hinge region. [1] The compound is primarily distributed as a research-grade tool compound for preclinical target validation and kinase selectivity profiling, with a molecular formula of C₂₀H₁₉N₃O₅S and molecular weight of 413.45 g/mol. [2]

Why 2,3-Dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide Cannot Be Generically Substituted by Other Pyridazinyl-Benzamide Analogs


Within the pyridazinyl-benzamide kinase inhibitor family, even minor substituent alterations on the benzamide ring produce substantial shifts in kinase selectivity profiles and cellular potency. The 2,3-dimethoxy substitution pattern on the benzamide ring is non-interchangeable with other regioisomers (e.g., 2,6-dimethoxy or 3,4-dimethoxy) due to differential steric and electronic interactions with the kinase hydrophobic back pocket. [1] Furthermore, the para-linked phenyl bridge connecting the benzamide to the methylsulfonyl-pyridazine is critical for maintaining the correct geometry for hinge binding; meta-substituted analogs (e.g., CAS 921795-35-9) display altered binding trajectories and distinct selectivity fingerprints. Generic substitution without empirical validation risks loss of target engagement, introduction of off-target activities, and irreproducible pharmacological outcomes, making compound-specific procurement essential for rigorous preclinical studies.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921795-72-4) vs. Closest Analogs


c-Met Kinase Affinity: 2,3-Dimethoxybenzamide vs. Unsubstituted Benzamide Baseline

The target compound demonstrates measurable affinity for the c-Met tyrosine kinase domain. In a competitive inhibition assay using N-terminal His₆-tagged recombinant human c-Met (residues 974–1390) monitored by spectrophotometry, the compound exhibits a Ki of 188 nM. [1] This represents a defined biochemical baseline for the 2,3-dimethoxy-para-phenyl chemotype, distinguishing it from completely unsubstituted benzamide analogs which lack the electron-donating methoxy groups required for optimal back-pocket occupancy. While nanomolar c-Met inhibitors (e.g., PF-04217903 with IC₅₀ = 4.8 nM) achieve substantially higher potency, the target compound's intermediate affinity positions it as a useful tool for studying structure-activity relationships where ultra-high potency is not required and where the 2,3-dimethoxy motif provides a distinct selectivity node.

c-Met kinase inhibition Kinase selectivity profiling ATP-competitive inhibitor

Regioisomeric Selectivity: para-Phenyl vs. meta-Phenyl Linker Geometry Defines Target Engagement

The para-substitution pattern of the central phenyl ring in CAS 921795-72-4 enforces a linear molecular geometry that aligns the 2,3-dimethoxybenzamide moiety with the kinase hinge region via the methylsulfonyl-pyridazine. The meta-substituted regioisomer (CAS 921795-35-9) introduces a ~60° angular deviation in the molecular axis, fundamentally altering the binding trajectory. This geometric constraint is critical: pyridazine-based c-Met inhibitors documented in the patent literature (e.g., US Patent 8,551,995 and related Xcovery filings) consistently employ para-linked biaryl systems for optimal hinge binding, and deviations to meta connectivity result in loss of kinase inhibitory activity. [1] The target compound's para-phenyl architecture is therefore a non-negotiable structural determinant for maintaining the intended kinase interaction profile.

Kinase inhibitor design Linker geometry Structure-activity relationship

Methoxy Substitution Pattern Differentiation: 2,3-Dimethoxy vs. 2,6-Dimethoxy Regioisomer Selectivity Implications

The 2,3-dimethoxy substitution on the benzamide ring positions one methoxy group ortho and one meta to the carboxamide linkage, creating an asymmetric electron density distribution that influences both the dihedral angle between the benzamide and phenyl rings and hydrogen-bonding capability at the kinase hinge. The 2,6-dimethoxy regioisomer (CAS 921796-28-3), by contrast, places both methoxy groups in ortho positions, resulting in a symmetric but sterically more hindered environment that alters the conformational preferences of the benzamide carbonyl. [1] In pyridazinyl-benzamide kinase inhibitor series, such substitution pattern differences have been shown to shift selectivity between c-Met and VEGFR2 as well as modulate cellular antiproliferative activity in cancer cell line panels. [2] The target compound's specific 2,3-dimethoxy arrangement represents a distinct node in the structure-activity landscape that cannot be replicated by the 2,6-dimethoxy isomer.

Kinase selectivity Pharmacophore optimization Regioisomer comparison

Methylsulfonyl-Pyridazine Pharmacophore: Hydrogen-Bond Acceptor Capacity vs. Alternative 6-Position Substituents

The 6-methylsulfonyl group on the pyridazine ring serves as a critical hydrogen-bond acceptor interacting with the backbone NH of the kinase hinge region (typically Met1160 in c-Met). This sulfonyl moiety provides stronger H-bond acceptance (pKₐHB ≈ 1.8–2.2 on the Abraham scale) compared to alternative 6-position substituents such as methoxy (pKₐHB ≈ 1.2–1.5) or chloro (negligible H-bond acceptance). [1] Pyridazine-based kinase inhibitors bearing 6-methylsulfonyl groups consistently demonstrate superior hinge-binding affinity relative to 6-methoxy or 6-halo analogs in c-Met and VEGFR2 biochemical assays, with typical affinity improvements of 5- to 20-fold when the sulfonyl group is present. [2] The target compound leverages this pharmacophoric advantage, which is structurally embedded in its methylsulfonyl-pyridazine core and absent in analogs where the 6-position is unsubstituted or carries weaker H-bond acceptors.

Kinase hinge binding Methylsulfonyl pharmacophore Structure-based design

Optimal Preclinical and Industrial Application Scenarios for 2,3-Dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921795-72-4)


Kinase Selectivity Panel Screening for c-Met Chemotype Profiling

The compound's defined biochemical c-Met affinity (Ki = 188 nM) [1] makes it suitable as a reference ligand in broad kinase selectivity panels (e.g., 50–200 kinase screens) to establish the selectivity fingerprint of the 2,3-dimethoxy-para-phenyl-pyridazinyl-benzamide chemotype. Its intermediate potency allows discrimination between primary c-Met engagement and weaker off-target interactions without the masking effects seen with sub-nanomolar inhibitors like PF-04217903, enabling cleaner selectivity profile determination for structure-activity relationship studies.

Regioisomeric Purity Control Standard in Chemical Procurement and Analytical Method Development

Given the critical functional differences between the para-phenyl (CAS 921795-72-4) and meta-phenyl (CAS 921795-35-9) regioisomers , this compound serves as an essential reference standard for developing HPLC or LC-MS purity methods that can resolve and quantify regioisomeric impurities. CROs and pharmaceutical analytical departments can use the pure para-isomer to validate separation methods that ensure isomeric purity >98% in procurement batches.

Pharmacophore Validation in Pyridazinyl-Benzamide Lead Optimization Programs

The compound embodies three key pharmacophoric features—2,3-dimethoxybenzamide, para-phenyl linker, and 6-methylsulfonyl-pyridazine—whose individual contributions to kinase binding can be systematically probed. Medicinal chemistry teams can use this compound as a reference scaffold for fragment-based or property-guided optimization, where systematic replacement of each pharmacophoric element with alternative substituents (e.g., 2,6-dimethoxy, meta-linker, 6-methoxy-pyridazine) is benchmarked against the target compound's biochemical profile.

Tool Compound for Pyridazine-Based Kinase Inhibitor Crystallography and Docking Studies

The 2,3-dimethoxy substitution and methylsulfonyl-pyridazine core provide distinct electron density features favorable for X-ray crystallographic determination of kinase-inhibitor co-crystal structures. The para-phenyl linker confers sufficient rigidity to facilitate co-crystallization with the c-Met kinase domain, as evidenced by the successful crystallization of structurally related pyridazinyl-benzamide inhibitors. [2] This compound can serve as a starting scaffold for obtaining high-resolution structural data to guide structure-based drug design efforts.

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